N-(4-ethoxyphenyl)-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide
Description
This compound features a structurally complex framework combining a 1,8-naphthyridine core, a 1,2,4-oxadiazole ring, and an ethoxyphenyl acetamide moiety. The 1,8-naphthyridine system is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications, while the 1,2,4-oxadiazole group enhances metabolic stability and binding affinity through hydrogen-bonding interactions . The ethoxyphenyl substituent likely contributes to solubility and bioavailability.
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-[7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N5O4/c1-4-36-20-12-10-19(11-13-20)30-24(34)16-33-15-23(25(35)22-14-9-18(3)29-27(22)33)28-31-26(32-37-28)21-8-6-5-7-17(21)2/h5-15H,4,16H2,1-3H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUMCSKPVXIVKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2N=C(C=C3)C)C4=NC(=NO4)C5=CC=CC=C5C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethoxyphenyl)-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide typically involves multiple steps:
Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Synthesis of the naphthyridine core: This step often involves the condensation of a pyridine derivative with an appropriate aldehyde or ketone.
Coupling reactions: The final step involves coupling the oxadiazole and naphthyridine intermediates with the ethoxyphenyl group using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethoxyphenyl)-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride in methanol.
Substitution: Halogenated solvents like dichloromethane or chloroform, with catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer potential of oxadiazole derivatives. The oxadiazole moiety is known for its ability to inhibit key enzymes and growth factors involved in tumor progression. For instance, research indicates that oxadiazole derivatives can block enzymes such as telomerase and topoisomerase, which are crucial for cancer cell proliferation and survival .
Case Studies
- In Vitro Studies : A study evaluated several 1,3,4-oxadiazole derivatives for their cytotoxic effects against various cancer cell lines including HeLa and A549. The results demonstrated significant cytotoxicity with low IC50 values for specific compounds, indicating their potential as effective anticancer agents .
- In Vivo Studies : Another investigation utilized a DLA-induced solid tumor model to assess the efficacy of selected oxadiazole derivatives. The results showed a marked reduction in tumor volume and weight, reinforcing the hypothesis that these compounds can effectively inhibit tumor growth through apoptosis induction .
Other Biological Activities
Beyond its anticancer properties, compounds with similar structures have been investigated for other pharmacological effects:
- Anti-inflammatory : Some derivatives have shown promise in reducing inflammation markers.
- Antimicrobial : Certain oxadiazole compounds exhibit antibacterial and antifungal activities.
Summary of Findings
| Study Type | Findings |
|---|---|
| In Vitro Cytotoxicity | Significant activity against HeLa and A549 cell lines with low IC50 values. |
| In Vivo Tumor Model | Reduction in tumor volume and weight in DLA-induced solid tumors. |
| Mechanism | Induction of apoptosis; inhibition of key cancer-related enzymes. |
Mechanism of Action
The mechanism by which N-(4-ethoxyphenyl)-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. These could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure suggests it could act as an inhibitor or modulator of these targets, affecting processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The compound can be compared to the following analogs based on shared functional groups and synthetic strategies:
Key Observations :
- Heterocyclic Systems : The 1,2,4-oxadiazole in the target compound offers greater rigidity and metabolic stability compared to triazoles (e.g., 6m) or coumarin systems (2k). Triazoles, however, are more synthetically accessible via cycloaddition .
- Biological Activity : While the anti-exudative acetamides (3.1–3.21) show activity comparable to diclofenac , the target compound’s 1,8-naphthyridine core suggests a different mechanism, possibly kinase inhibition.
Spectroscopic Characterization
Research Findings and Limitations
- Gaps in Data: No direct pharmacological or kinetic data for the target compound are available in the provided evidence. Its activity must be inferred from analogs like the anti-exudative triazole-acetamides or coumarin derivatives .
- Structural Advantages : The 1,8-naphthyridine-oxadiazole hybrid may offer superior target selectivity over simpler acetamide derivatives due to its extended π-system and hydrogen-bonding capacity.
Biological Activity
N-(4-ethoxyphenyl)-2-{7-methyl-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide is a complex organic compound with potential pharmacological applications. Its structural features suggest a variety of biological activities, particularly in the realms of anticancer and antimicrobial properties. This article aims to detail the biological activity of this compound based on existing literature, including case studies and research findings.
Chemical Structure
The compound can be dissected into distinct moieties:
- N-(4-ethoxyphenyl) : A phenyl group that may enhance lipophilicity and biological activity.
- 1,2,4-Oxadiazole : Known for its diverse biological activities including anticancer and antimicrobial effects.
- Naphthyridine : A bicyclic structure associated with various pharmacological effects.
Anticancer Activity
Research has indicated that derivatives containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. A study focused on oxadiazole derivatives reported that compounds with similar structures demonstrated cytotoxicity against various cancer cell lines. For instance, compounds derived from oxadiazole were shown to inhibit cell viability effectively at concentrations as low as µg/mL when compared to standard chemotherapeutics like vinblastine .
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Example 1 | A431 (human epidermoid carcinoma) | 18.17 | |
| Example 2 | HT29 (human colorectal adenocarcinoma) | 24.11 |
Antimicrobial Activity
The presence of the oxadiazole moiety has been linked to antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential inhibition of bacterial enzymes or disruption of membrane integrity. In vitro studies have shown that oxadiazole derivatives can exhibit comparable activity to established antibiotics .
The mechanisms underlying the biological activities of this compound may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes such as histone deacetylases and carbonic anhydrases .
- Induction of Apoptosis : Some derivatives promote apoptosis in cancer cells through mitochondrial pathways.
- Cell Cycle Arrest : Certain oxadiazole derivatives have been reported to cause cell cycle arrest at specific phases, thereby inhibiting proliferation.
Case Studies
A notable case study involved the synthesis and evaluation of a series of oxadiazole derivatives for their anticancer properties. The study demonstrated that modifications at specific positions on the oxadiazole ring significantly influenced cytotoxicity against cancer cells .
Another investigation reported on the antibacterial efficacy of substituted phenylthiazol derivatives against resistant strains of bacteria, suggesting that similar modifications could enhance the activity of this compound .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
